

Comprehensive literature review on Metampicillin's properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metampicillin

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Metampicillin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the core properties of **Metampicillin**, a semi-synthetic penicillin antibiotic. It covers its chemical characteristics, mechanism of action, pharmacokinetics, and antibacterial spectrum, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Chemical and Physical Properties

Metampicillin is a prodrug derived from the reaction of ampicillin with formaldehyde.[1][2][3] Initially, its precise structure was debated, with imine or hemiaminal forms being proposed.[4][5] However, recent nuclear magnetic resonance (NMR) studies have elucidated its structure as a more stable cyclic amina.[3][4][5][6] Upon administration, particularly in acidic environments like the stomach, it undergoes rapid hydrolysis to release its active components: ampicillin and formaldehyde.[1][2][7][8]

Table 1: Chemical and Physical Properties of **Metampicillin**

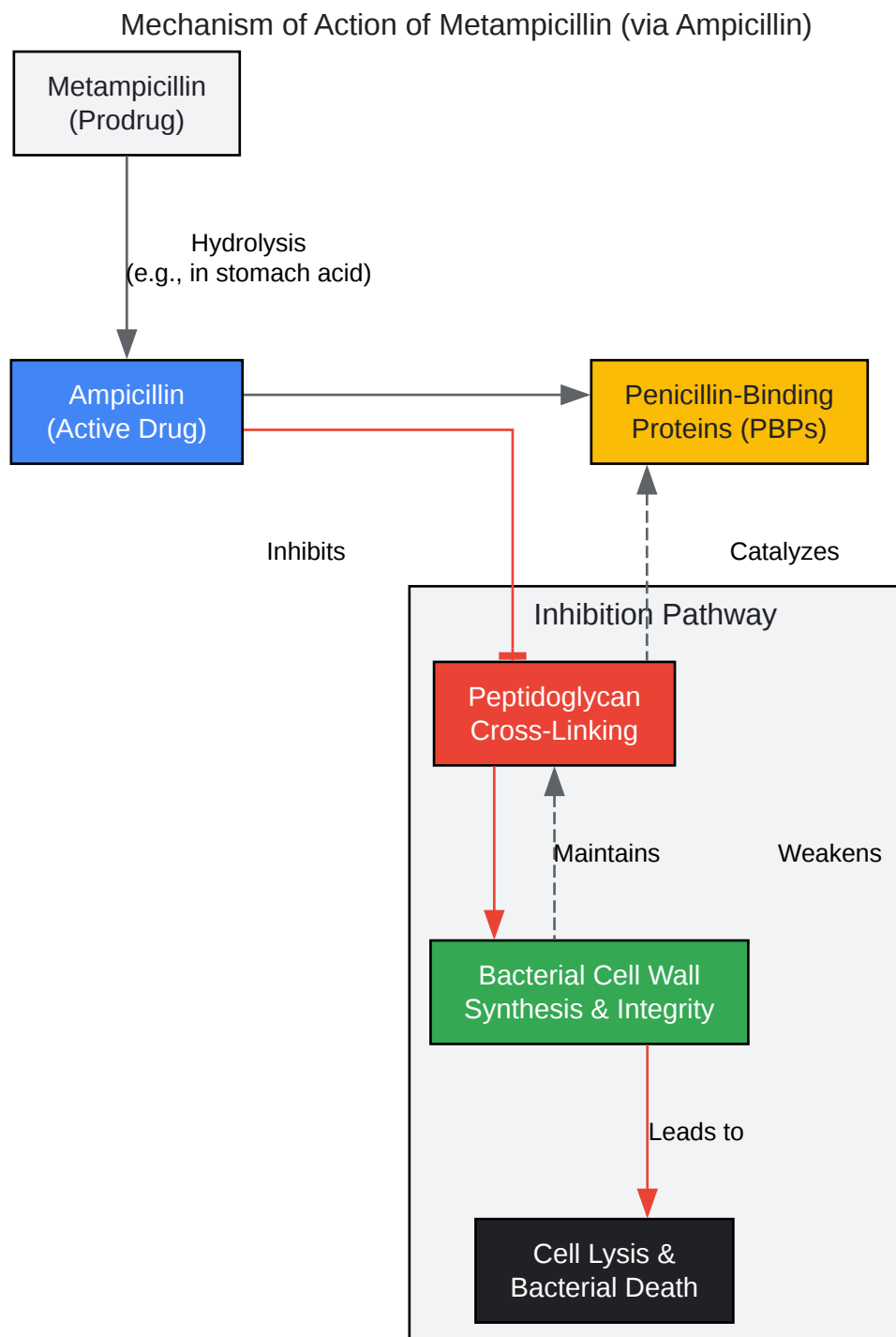
Property	Value	Source(s)
IUPAC Name	(2S,5R,6R)-3,3-dimethyl-6- [[[(2R)-2-(methylideneamino)-2- phenylacetyl]amino]-7-oxo-4- thia-1- azabicyclo[3.2.0]heptane-2- carboxylic acid	[1][2]
CAS Number	6489-97-0	[1][9]
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₄ S	[1][2][10]
Molar Mass	361.42 g·mol ⁻¹	[1][2]
Synonyms	Methylenampicillin, Magnipen, Viderpen	[2][9][11]
Appearance	White, crystalline powder	[12]
ATC Code	J01CA14	[1][2]

Mechanism of Action

As a member of the beta-lactam class of antibiotics, **Metampicillin**'s therapeutic effect is mediated by its active form, ampicillin.[13][14] The core mechanism involves the disruption of bacterial cell wall synthesis.[14][15]

- **Prodrug Hydrolysis:** **Metampicillin** is hydrolyzed in the body to ampicillin.[4][7]
- **PBP Binding:** Ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[11][13]
- **Inhibition of Peptidoglycan Synthesis:** The inactivation of PBPs interferes with the transpeptidation process, which is the final step in peptidoglycan synthesis. This prevents the cross-linking of peptidoglycan chains.[13][15]
- **Cell Wall Destabilization:** The lack of proper cross-linking weakens the bacterial cell wall, making it unable to withstand the internal osmotic pressure.[13][15]

- Cell Lysis: The compromised cell wall eventually ruptures, leading to bacterial cell death (lysis).^{[13][15]}



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Caption: Mechanism of action of **Metampicillin** via its active form, ampicillin.

Pharmacokinetics

Metampicillin is designed as a prodrug to improve the delivery of ampicillin. Its pharmacokinetic profile is characterized by its conversion to the active compound.

- **Absorption and Hydrolysis:** After oral administration, **Metampicillin** is rapidly hydrolyzed to ampicillin in the acidic environment of the stomach.[2][7] Consequently, **Metampicillin** itself is generally not detected in the bloodstream or urine following an oral dose; only ampicillin is found.[7] Studies have shown that serum concentrations of ampicillin after oral **Metampicillin** are somewhat lower than those achieved with an equivalent dose of ampicillin itself.[7]
- **Distribution:** When administered intramuscularly, both **Metampicillin** and ampicillin can be detected in the blood.[7] A key characteristic of **Metampicillin** is its high rate of biliary excretion.[14] This leads to significantly higher concentrations of the antibiotic in the bile compared to ampicillin, suggesting it may be particularly effective for treating biliary tract infections.[4]
- **Metabolism:** The primary metabolic process is the hydrolysis to ampicillin.[14] Ampicillin itself is partially metabolized (about 20%) to penicilloic acids and other metabolites.[12]
- **Excretion:** Ampicillin is primarily excreted via the kidneys.[15] Probenecid can inhibit the renal excretion of ampicillin, thereby increasing its serum concentration.[13]

Table 2: Comparative Pharmacokinetic Parameters of Oral Ampicillin and its Prodrugs

Parameter	Ampicillin	Bacampicillin	Pivampicillin
Bioavailability	62% (\pm 17%)	86% (\pm 11%)	92% (\pm 18%)
Absorption Rate	0.58 (\pm 0.16) dose/min	0.89 (\pm 0.39) dose/min	0.64 (\pm 0.19) dose/min
Lag time (start of absorption)	-	7.0 (\pm 0.9) min	-
Volume of Distribution (unbound)	0.247 (\pm 0.045) L/kg	(Same as Ampicillin)	(Same as Ampicillin)

Data sourced from a crossover experiment in healthy subjects.

[\[16\]](#)

Antibacterial Spectrum

The antibacterial spectrum of **Metampicillin** is identical to that of ampicillin.[\[7\]](#)[\[14\]](#) It is a broad-spectrum penicillin with activity against a range of Gram-positive and some Gram-negative bacteria.[\[11\]](#) However, like ampicillin, it is susceptible to degradation by beta-lactamase enzymes and is therefore inactive against penicillinase-producing bacterial strains, such as many isolates of *Staphylococcus aureus* and *E. coli*.[\[7\]](#)[\[11\]](#)

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and evaluation of **Metampicillin**.

Synthesis of Metampicillin

The synthesis of **Metampicillin** involves a condensation reaction between ampicillin and formaldehyde.[\[3\]](#)[\[9\]](#)

Objective: To synthesize Sodium 6-[D(-)-alpha-(methyleamino-phenylacetamido)]-penicillanate.

Materials:

- 6-[D(-) α -(aminophenylacetamido)]-penicillanic acid (Ampicillin)
- Sodium bicarbonate (NaHCO_3)
- Formaldehyde (aqueous solution)
- Distilled water

Protocol:

- Suspend 0.01 mol of ampicillin in 150 cc of distilled water.
- Cool the suspension to $+5^\circ\text{C}$ using an ice bath.
- Add 0.01 mol of sodium bicarbonate to the suspension and stir until the ampicillin dissolves.
- While maintaining the temperature and agitation, add 0.01 mol of formaldehyde (as an aqueous solution).
- Continue to agitate the solution for a defined period (e.g., 2 hours).[4]
- Filter the resulting solution to remove any traces of insoluble byproducts.
- Immediately freeze-dry (lyophilize) the clear filtrate to obtain the final product as a solid.[9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standard protocol.[18][19]

Objective: To determine the in vitro activity of an antibiotic against a specific bacterial strain.

Materials:

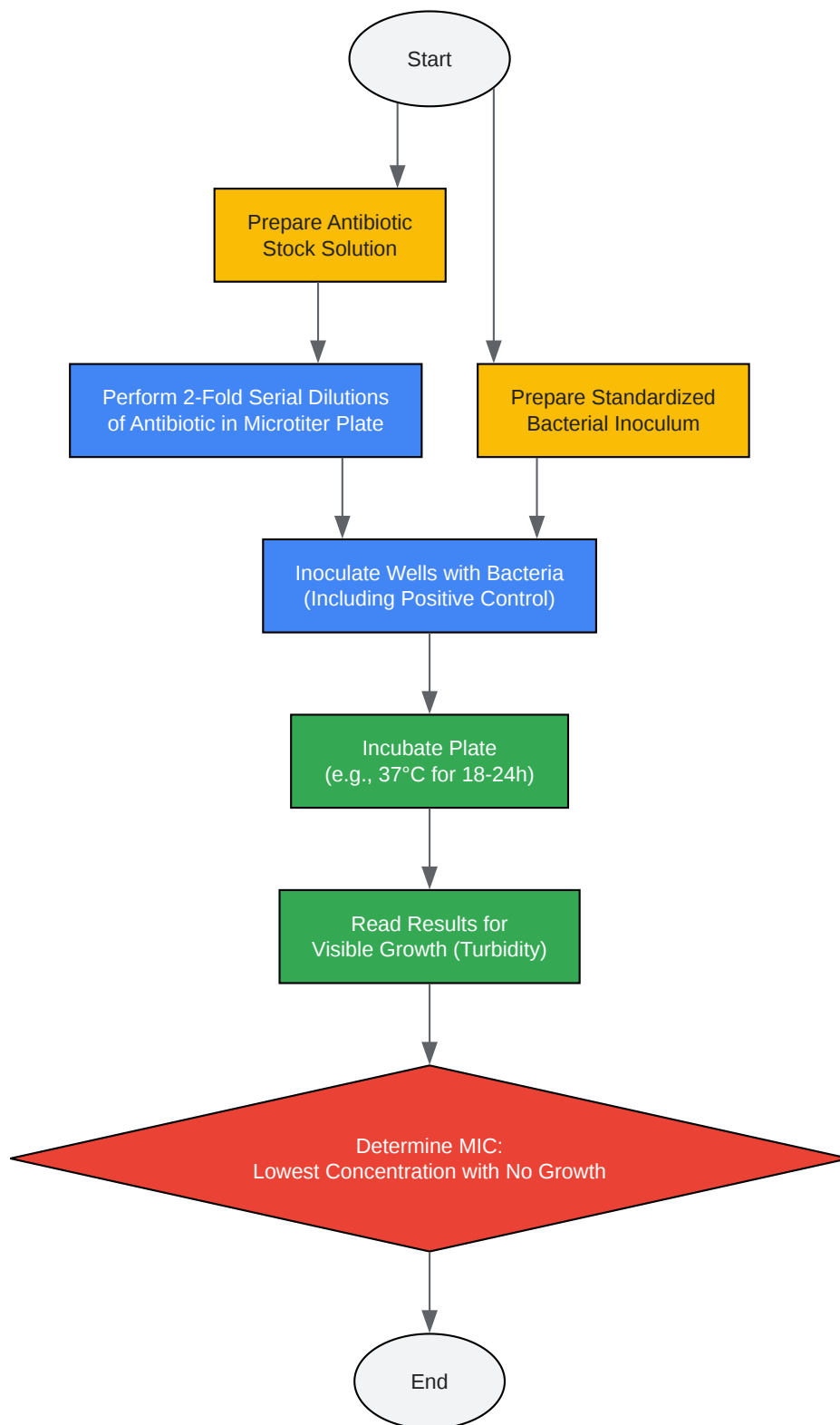
- Antibiotic stock solution (e.g., **Metampicillin**/Ampicillin)

- Sterile 96-well microtiter plates
- Bacterial inoculum, standardized to a specific concentration (e.g., 5×10^5 CFU/mL)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
- Positive control (bacterial inoculum in broth, no antibiotic)
- Negative control (broth only)

Protocol:

- **Serial Dilution:** Prepare two-fold serial dilutions of the antibiotic in the growth medium directly in the wells of the 96-well plate. The concentration range should span the expected MIC of the test organism.[\[17\]](#)
- **Inoculation:** Add a standardized inoculum of the test bacteria to each well (except the negative control). The final volume in each well is typically 100-200 μ L.
- **Incubation:** Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[\[20\]](#)
- **Reading Results:** After incubation, examine the plates for visible turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[\[17\]](#) This can be determined by visual inspection or using a plate reader.

Workflow: Broth Microdilution MIC Test

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Caption: A typical experimental workflow for MIC determination.

Clinical Use and Adverse Effects

- Indications: **Metampicillin** is indicated for infections caused by susceptible organisms.[13] Its high concentration in bile makes it a consideration for biliary infections.[4]
- Dosage: An adult oral dosage is typically 1.5 g/day .[13][14]
- Adverse Reactions: Common side effects are similar to other penicillins and include skin rash (urticarial or maculopapular), diarrhea, nausea, and vomiting.[13] Pseudomembranous colitis is a more severe but less common adverse effect.[13][14]
- Contraindications: It is contraindicated in patients with a known hypersensitivity to penicillin antibiotics.[13][14]
- Drug Interactions:
 - Probenecid: Increases serum concentrations of ampicillin by inhibiting renal excretion.[13][14]
 - Allopurinol: May increase the risk of skin rash.[14]
 - Oral Contraceptives: Efficacy may be reduced.[14]
 - Anticoagulants: Co-administration may affect blood coagulation parameters.[13]

Conclusion

Metampicillin is a prodrug of ampicillin, synthesized through a reaction with formaldehyde, which results in a cyclic aminal structure. Its mechanism of action is dependent on its hydrolysis to ampicillin, which inhibits bacterial cell wall synthesis. While its oral absorption yields slightly lower ampicillin serum levels compared to direct ampicillin administration, its unique pharmacokinetic property of high biliary excretion offers a potential advantage in treating infections of the biliary tract. Its antibacterial spectrum and adverse effect profile are consistent with that of ampicillin. The standardized protocols for its synthesis and microbiological evaluation are crucial for its development and clinical application.

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- To cite this document: BenchChem. [Comprehensive literature review on Metampicillin's properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676330#comprehensive-literature-review-on-metampicillin-s-properties]

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